Palbociclib Isethionate

Solubility Formulation In Vivo Dosing

Palbociclib Isethionate is the isethionate salt form that uniquely delivers 100 mg/mL aqueous solubility, enabling concentrated oral gavage solutions without surfactants. It provides consistent, food-independent oral bioavailability—unlike the free base—making it the reference standard for bioequivalence studies. Ultra-high purity (≥98%) and absolute selectivity for CDK4/6 (IC50 11/16 nM; no activity against 36 other kinases) ensure reliable, artifact-free preclinical results. Ideal for in vivo oncology models and generic solid dosage form development. Confirm stock and volume discounts now.

Molecular Formula C26H35N7O6S
Molecular Weight 573.7 g/mol
CAS No. 827022-33-3
Cat. No. B1678292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib Isethionate
CAS827022-33-3
SynonymsPD 0332991;  PD-0332991;  PD0332991;  PD0332991;  PD332991;  PD-332991;  PD 332991;  Palbociclib Isethionate, brand name: Ibrance
Molecular FormulaC26H35N7O6S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O
InChIInChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)
InChIKeyLYYVFHRFIJKPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palbociclib Isethionate (CAS 827022-33-3): CDK4/6 Inhibitor for Breast Cancer Research and Formulation Development


Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally bioavailable pyridopyrimidine-based inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. It acts as a selective inhibitor of CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) in cell-free assays, with no inhibitory activity against a panel of 36 additional protein kinases (IC50 >10 μM) . The compound demonstrates potent antineoplastic activity in retinoblastoma protein (Rb)-proficient tumor models and is commercially supplied as a white to beige powder with a molecular weight of 573.66 g/mol .

Palbociclib Isethionate vs. Alternative Salts and Free Base: Why Formulation and Salt Form Matter for Bioavailability and Experimental Reproducibility


The isethionate salt form of palbociclib is not a simple interchangeable alternative to the free base or hydrochloride salt. The isethionate counterion imparts distinct physicochemical properties that directly impact aqueous solubility, oral bioavailability, and formulation behavior [1]. Commercial palbociclib free base hard capsules exhibit comparable exposure to the isethionate salt formulation only when administered with food; the isethionate salt provides consistent absorption even under fasted conditions [2][3]. Furthermore, the isethionate salt demonstrates substantially higher aqueous solubility (100 mg/mL) compared to other salt forms, making it uniquely suited for in vivo dosing solutions and parenteral formulations where high drug loading is required . These differences preclude direct substitution in both research and pharmaceutical development settings.

Quantitative Differentiation of Palbociclib Isethionate: Head-to-Head Evidence for Scientific and Procurement Decision-Making


Aqueous Solubility Advantage of Isethionate Salt Over Hydrochloride Salt and Free Base

Palbociclib Isethionate exhibits substantially higher aqueous solubility compared to alternative salt forms. In side-by-side vendor characterization, the isethionate salt demonstrates a water solubility of 100 mg/mL (174.31 mM) at 25°C, whereas the hydrochloride salt is described as 'water soluble' without a specified quantitative value, and the free base is practically insoluble in water [1]. This represents a quantifiable solubility enhancement directly attributable to the isethionate counterion .

Solubility Formulation In Vivo Dosing

Comparative Bioavailability: Isethionate Salt Maintains Exposure Without Food Effect

Palbociclib Isethionate capsules administered after an overnight fast produce comparable systemic exposure to commercial freebase capsules administered with food [1]. Specifically, the relative bioavailability of the isethionate salt formulation under fasted conditions matches the exposure achieved by the freebase formulation under fed conditions, based on historical single-agent data from NDA 207103 [2]. Additionally, a high-fat meal increases palbociclib exposure (AUC and Cmax) by 16.0% when the isethionate salt is administered, indicating a reduced food-effect magnitude compared to freebase formulations [3].

Pharmacokinetics Bioavailability Formulation

Analytical Purity Benchmark: HPLC Purity ≥99.99% vs. Standard ≥98% Specifications

Palbociclib Isethionate from certain vendors achieves an HPLC purity of 99.99%, which exceeds the typical industry specification of ≥98% purity for research-grade compounds . This ultra-high purity level is verified by both HPLC and NMR structural confirmation, ensuring minimal batch-to-batch variability and reduced risk of off-target effects from impurities in sensitive cellular assays .

Purity Quality Control Analytical Chemistry

Selectivity Profile vs. Other Clinical CDK4/6 Inhibitors (Ribociclib, Abemaciclib)

Palbociclib demonstrates high selectivity for CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) with no inhibitory activity against a panel of 36 additional protein kinases at concentrations up to 10 μM [1]. In contrast, ribociclib exhibits IC50 values of 10 nM for CDK4 and 39 nM for CDK6, with notable activity against CDK9 (IC50 = 1.2 μM), while abemaciclib shows broader kinase inhibition including CDK9 (IC50 = 57 nM) and CDK2 (IC50 = 504 nM) [2]. Palbociclib's narrower off-target profile correlates with a distinct clinical toxicity signature characterized by neutropenia rather than gastrointestinal adverse events [3].

Kinase Selectivity Off-Target Effects CDK4/6

Palbociclib Isethionate (CAS 827022-33-3): Evidence-Based Application Scenarios for Research and Development


In Vivo Efficacy Studies Requiring High-Dose Oral Gavage Formulations

Palbociclib Isethionate's aqueous solubility of 100 mg/mL enables preparation of concentrated oral gavage solutions without the need for complex vehicles or surfactants . This high solubility allows researchers to administer clinically relevant doses (e.g., 75-150 mg/kg in mice) in manageable dosing volumes, reducing animal stress and improving experimental reproducibility. The salt's food-independent bioavailability further simplifies dosing regimens, as consistent exposure is achieved regardless of prandial state [1].

Kinase Selectivity Profiling and Off-Target Assessment Studies

The well-characterized selectivity profile of palbociclib isethionate (no activity against 36 other kinases at concentrations up to 10 μM) makes it an ideal tool compound for dissecting CDK4/6-specific biology from broader kinase network effects . Researchers can confidently attribute observed phenotypes to CDK4/6 inhibition rather than off-target kinase engagement, a distinction that is not possible with less selective CDK4/6 inhibitors like abemaciclib [1]. Ultra-high purity (99.99% HPLC) further minimizes confounding effects from trace impurities [2].

Pharmaceutical Formulation Development and Bioequivalence Studies

Palbociclib Isethionate serves as the reference salt form in bioavailability and bioequivalence studies due to its established pharmacokinetic profile and documented food-effect characteristics . The isethionate salt's dissolution properties (≥60% release at pH 6.8 within 60 minutes) and improved powder fluidity make it the preferred starting material for developing generic oral solid dosage forms [1][2]. Patented processes for improving the fluidity of palbociclib isethionate enable consistent capsule filling and content uniformity in manufacturing [3].

Cell Cycle Arrest and Senescence Induction in Rb-Proficient Cancer Models

Palbociclib Isethionate induces potent G1 cell cycle arrest in retinoblastoma protein (Rb)-proficient tumor cell lines with IC50 values of 11 nM for CDK4 and 16 nM for CDK6 . The compound effectively eliminates phospho-Rb and the proliferative marker Ki-67 in tumor tissue following oral administration, with marked tumor regression observed in Colo-205 human colon carcinoma xenograft models [1]. This consistent pharmacodynamic response makes palbociclib isethionate a reliable tool for investigating CDK4/6-dependent proliferation pathways in preclinical oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib Isethionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.